9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid
CAS No.: 21562-54-9
Cat. No.: VC7828527
Molecular Formula: C20H36O5
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21562-54-9 |
|---|---|
| Molecular Formula | C20H36O5 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,18+,19-/m1/s1 |
| Standard InChI Key | DZUXGQBLFALXCR-HBYHEDERSA-N |
| Isomeric SMILES | CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O |
| SMILES | CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O |
Introduction
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid is a prostaglandin derivative, which is part of a broader class of lipid compounds known for their diverse biological activities. Prostaglandins are involved in various physiological and pathological processes, including inflammation, blood clotting, and the regulation of blood pressure. This specific compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological effects.
Biological Activities
Prostaglandins generally play significant roles in inflammation, immune responses, and vascular functions. While specific biological activities of 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid are not extensively detailed in available literature, related prostaglandins are known to modulate these processes.
Synthesis and Preparation
The synthesis of prostaglandin derivatives typically involves complex organic chemistry techniques, including asymmetric synthesis to achieve the correct stereochemistry. These methods often require multiple steps and specific catalysts to ensure high purity and yield.
Comparison with Similar Compounds
Other prostaglandin derivatives, such as 6-Ketoprostaglandin F1 alpha, have been studied for their roles in vascular biology and inflammation. These compounds share similar structural features but differ in specific functional groups and stereochemistry, influencing their biological activities.
| Compound | Stereochemistry | Biological Activity |
|---|---|---|
| 6-Ketoprostaglandin F1 alpha | 9alpha,11alpha,13E,15S | Involved in vascular biology and inflammation |
| 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid | 9alpha,11alpha,15R | Limited data available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume